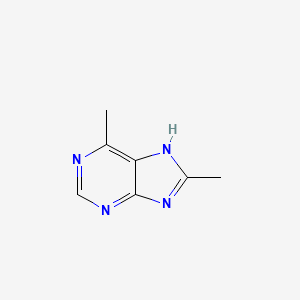

6,8-dimethyl-7H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

6,8-dimethyl-7H-purine |

InChI |

InChI=1S/C7H8N4/c1-4-6-7(9-3-8-4)11-5(2)10-6/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

JKQMCULUBNENPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=N1)N=C(N2)C |

Origin of Product |

United States |

Academic Research Framework for 6,8 Dimethyl 7h Purine

Contextual Significance within Purine (B94841) Chemistry

6,8-dimethyl-7H-purine is a heterocyclic aromatic organic compound belonging to the purine family. smolecule.com The core of its structure is the purine molecule, which is composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.org The defining characteristic of this compound is the presence of two methyl groups attached at the 6 and 8 positions of this purine core. smolecule.com This specific substitution pattern distinguishes it from other purines and is key to its unique chemical reactivity and potential biological interactions. smolecule.com

Purines, in general, are of immense biological importance. Two of the most well-known purines, adenine (B156593) and guanine (B1146940), are fundamental building blocks of nucleic acids (DNA and RNA). smolecule.comontosight.ai They are also integral to other vital biomolecules like adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and coenzyme A, playing critical roles in cellular energy transfer, signal transduction, and metabolism. smolecule.comavcr.cz

The addition of methyl groups, as seen in this compound, significantly alters the properties of the parent purine molecule. These modifications can influence factors such as solubility, stability, and how the molecule interacts with biological targets. smolecule.com In the context of medicinal chemistry, such structural modifications are a cornerstone of drug design, aiming to enhance the therapeutic properties of a lead compound. While purine itself is not found in nature, thousands of biologically active compounds have been developed by modifying its structure. wikipedia.orgavcr.cz

The specific placement of methyl groups at the C6 and C8 positions gives this compound a distinct chemical personality. Compared to naturally occurring methylated purines like theophylline (B1681296) (1,3-dimethylxanthine) or theobromine (B1682246) (3,7-dimethylxanthine), the 6,8-dimethyl isomer presents a different steric and electronic profile. This unique structure makes it a valuable compound for research, serving as a building block for the synthesis of more complex and potentially bioactive purine derivatives. smolecule.com

Evolution of Research on Dimethylated Purine Derivatives

Research into purine chemistry has a long history, driven by the discovery of their central role in genetics and cellular metabolism. The study of dimethylated purines, a significant subgroup, has evolved from identifying natural derivatives to designing synthetic analogues with specific therapeutic aims.

Early research focused on naturally occurring dimethylated purines, such as theophylline and theobromine, which are found in tea and cocoa, respectively. These compounds, classified as xanthines, became subjects of study due to their physiological effects. This foundation paved the way for chemists to explore synthetic modifications of the purine scaffold.

The synthesis of various purine derivatives has been a persistent challenge due to the complex structure of the molecule. numberanalytics.com Over the years, numerous methods have been developed to introduce substituents at specific positions on the purine ring. Techniques involving cross-coupling reactions, often catalyzed by palladium or copper, have become powerful tools for creating C-substituted purines. avcr.czacs.org For instance, the Suzuki-Miyaura reaction is a well-established method for synthesizing arylpurines. avcr.cz More recent advancements include the development of metal-free arylation methods and microwave-assisted synthesis to improve efficiency and yield. smolecule.comnumberanalytics.com

The synthesis of specifically substituted purines, like this compound, can be challenging due to positional isomerism. The purine core has multiple reactive nitrogen atoms, and directing electrophiles to the desired positions requires careful control of reaction conditions. smolecule.com One common synthetic route to produce this compound involves starting with hypoxanthine (B114508) and using appropriate reagents to introduce the methyl groups at the C6 and C8 positions. smolecule.com

The evolution of analytical techniques has been crucial for this field. Methods like NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds like this compound.

Interdisciplinary Research Imperatives for this compound

The unique structure of this compound positions it as a compound of interest for several interdisciplinary research fields, primarily in medicinal chemistry and chemical biology.

Medicinal Chemistry and Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets. acs.org Modifications to the purine ring have led to the development of numerous drugs, particularly antiviral and anticancer agents. avcr.cz Research indicates that derivatives of this compound have potential as inhibitors of DNA biosynthesis, exhibiting cytotoxic effects against cancer cell lines such as murine mammary carcinoma and human colorectal adenocarcinoma. smolecule.com This suggests a clear imperative for further investigation into its potential as an anticancer agent. The specific 6,8-dimethyl substitution pattern could offer novel selectivity for certain enzymes or receptors, such as kinases, which are common targets in cancer therapy. researchgate.net

Chemical Biology and Molecular Probes: Beyond direct therapeutic applications, purine analogs serve as valuable tools in chemical biology to study and modulate biological processes. ontosight.aiavcr.cz this compound could be used as a starting point to develop molecular probes. By attaching fluorescent tags or other reporter groups, researchers could use these derivatives to investigate the binding sites of purine-recognizing enzymes or receptors, helping to elucidate complex biological pathways.

Materials Science: An emerging area of purine research is in materials science. Purine-based materials have shown potential for applications in electronics due to their conductive properties. numberanalytics.com While research in this area is still nascent, the structural features of compounds like this compound could be explored for the development of novel organic materials with specific electronic or optoelectronic characteristics. numberanalytics.com

The advancement of research on this compound will rely on continued interdisciplinary collaboration. nih.gov Synthetic chemists are needed to develop efficient and scalable production methods, while pharmacologists and biochemists are essential for evaluating the biological activity and mechanism of action of its derivatives. acs.org This collaborative approach will be key to unlocking the full potential of this specific dimethylated purine.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| Canonical SMILES | CC1=C2C(=NC=N1)N=C(N2)C |

| InChI Key | JKQMCULUBNENPF-UHFFFAOYSA-N |

| CAS Number | Not consistently available |

| **Data sourced from multiple chemical databases. smolecule.com |

Synthetic Methodologies and Chemical Transformations of 6,8 Dimethyl 7h Purine

De Novo Synthesis Strategies for the 6,8-Dimethylpurine Core

The construction of the 6,8-dimethylpurine core can be achieved through various de novo synthesis strategies, primarily involving the formation of the fused imidazole (B134444) and pyrimidine (B1678525) rings from acyclic or heterocyclic precursors.

Cyclization Approaches from Precursor Molecules

The Traube purine (B94841) synthesis is a widely employed and versatile method for constructing the purine ring system. thieme-connect.depharmaguideline.com This approach typically involves building the imidazole ring onto a pre-existing, appropriately substituted pyrimidine. thieme-connect.de For the synthesis of 6,8-dimethyl-7H-purine, the process often starts with a 4,5-diaminopyrimidine (B145471) derivative.

A key precursor is 4,5-diamino-6-methylpyrimidine. This intermediate undergoes cyclization with a reagent that provides the C8 carbon and its attached methyl group. The reaction of 2-chloro-4,5-diamino-6-methylpyrimidine with acetylacetone, followed by cyclization in refluxing nitrobenzene, has been shown to yield 2-chloro-6,8-dimethyl-7H-purine.

The general principle of the Traube synthesis involves several key steps:

Nitrosation of a 4-aminopyrimidine (B60600) at the 5-position. pharmaguideline.comscribd.com

Reduction of the nitroso group to an amino group, often using ammonium (B1175870) sulfide, to form a 4,5-diaminopyrimidine. pharmaguideline.comscribd.com

Ring closure with a one-carbon source. For 8-alkylpurines, higher homologous carboxylic acids or their derivatives are used. thieme-connect.depharmaguideline.comscribd.com

Condensation Reactions in Purine Ring Formation

Condensation reactions are fundamental to the cyclization process in purine synthesis. These reactions typically involve the elimination of a small molecule, such as water, to facilitate ring closure. The Dieckmann cyclization, an intramolecular Claisen condensation, is a classic example of such a reaction used to form five- or six-membered rings from diesters. openstax.orgpressbooks.publibretexts.org

In the context of this compound synthesis, the condensation occurs between the 4- and 5-amino groups of the pyrimidine precursor and a reagent that provides the C8-methyl fragment. Acetic anhydride (B1165640) is a common reagent for this purpose, reacting with the diaminopyrimidine to form an intermediate that subsequently cyclizes to the purine. The use of various condensation reagents like orthoesters, amides, urea, and carbon disulfide can lead to different substituents at the C8 position. thieme-connect.de

Utilization of Imidazole and Pyrimidine Scaffolds as Starting Materials

Both imidazole and pyrimidine scaffolds serve as viable starting points for the synthesis of the 6,8-dimethylpurine core.

From Pyrimidine Scaffolds: The most common route starts with a substituted pyrimidine. As mentioned, 4,5-diamino-6-methylpyrimidine is a key intermediate. rsc.org This compound can be synthesized from precursors like 4,6-diamino-2-methylpyrimidine through a sequence of azo-coupling and subsequent reduction. rsc.org The resulting triaminopyrimidine is then cyclized with an appropriate C1-synthon to form the imidazole portion of the purine. rsc.org

From Imidazole Scaffolds: An alternative, though less common, approach is to build the pyrimidine ring onto an existing imidazole. thieme-connect.dethieme-connect.de This method is particularly useful for the regioselective synthesis of N-alkylated purines. thieme-connect.demdpi.com The synthesis would start with a 4,5-disubstituted imidazole, and the pyrimidine ring would be constructed by reacting it with reagents that provide the necessary carbon and nitrogen atoms. mdpi.com For instance, 4-amino-5-(N-methylamino)pyrimidine, which can be derived from the ring-opening of 7-methylpurine, can be acylated and then cyclized to form 8-substituted purine derivatives. acs.org

Post-Synthetic Derivatization and Functionalization

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, enhancing its chemical diversity and potential for biological applications.

Regioselective Alkylation and Acylation of the Purine Nucleus

The purine ring possesses multiple nitrogen atoms that can be alkylated or acylated. The N7 and N9 positions of the imidazole ring are common sites for such reactions, and controlling the regioselectivity is a key challenge. beilstein-journals.orgacs.org

Alkylation: Direct alkylation of purines, typically using an alkyl halide in the presence of a base, often results in a mixture of N7 and N9 isomers, with the N9 isomer usually being the thermodynamically more stable and predominant product. acs.orgresearchgate.netnih.gov The regioselectivity can be influenced by factors such as the solvent, the base used, and the steric bulk of both the purine substituents and the alkylating agent. beilstein-journals.orgresearchgate.net For example, the use of β-cyclodextrin as an additive in water has been shown to favor N9 alkylation by blocking the N7 position. researchgate.net Conversely, specific conditions, such as using Grignard reagents or silylated purines with a Lewis acid catalyst like SnCl₄, can favor the formation of the N7-alkylated product. acs.orgnih.gov

Acylation: Acylation of the purine nucleus also presents a regioselectivity challenge between the N7 and N9 positions. beilstein-journals.orgbeilstein-journals.org Computational studies suggest that the N7 atom is inherently more nucleophilic than the N9 atom in adenine (B156593) anions. beilstein-journals.orgbeilstein-journals.org However, experimental results often show a preference for N9 acylation, indicating that steric effects can override the intrinsic electronic preference. beilstein-journals.org The ratio of N9 to N7 isomers can be influenced by the size of the substituent at the C6 position; larger substituents tend to favor N9 acylation due to steric hindrance around the N7 position. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the factors influencing the regioselectivity of purine alkylation and acylation.

| Reaction Type | Factors Favoring N9-Substitution | Factors Favoring N7-Substitution | Key Observations |

| Alkylation | Thermodynamic control, Use of bases like tetrabutylammonium (B224687) hydroxide, Microwave irradiation, Use of β-cyclodextrin. acs.orgresearchgate.net | Kinetic control, Use of Grignard reagents, Silylation followed by reaction with alkyl halide and SnCl₄ catalyst. acs.orgnih.gov | N9 is generally the more stable isomer. acs.orgnih.gov |

| Acylation | Steric hindrance from C6-substituents. beilstein-journals.orgbeilstein-journals.org | Electronic effects (inherent nucleophilicity of N7), Minimal steric hindrance at C6. beilstein-journals.orgbeilstein-journals.org | In the absence of significant steric effects, N7 acylation is often favored. beilstein-journals.org |

Halogenation and Amination Reactions at Specific Positions

Halogenation: Introducing halogen atoms onto the purine ring provides a valuable handle for further functionalization through cross-coupling or nucleophilic substitution reactions. rsc.orgresearchgate.net Electrophilic halogenation of aromatic compounds is a standard method, often requiring a catalyst. wikipedia.org For purines, direct bromination can be achieved using reagents like N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide. researchgate.netvulcanchem.com The C8 position is a common site for bromination in xanthine (B1682287) derivatives. vulcanchem.com Palladium-catalyzed halogenation is also a modern and efficient method. beilstein-journals.org

Amination: Amino groups can be introduced onto the purine scaffold, often by nucleophilic aromatic substitution of a halogenated purine. rsc.orgvulcanchem.com For example, an 8-chloro purine derivative can react with ammonia (B1221849) or amines to produce an 8-amino substituted purine. rsc.org This transformation is a key step in the synthesis of various biologically active purine analogues.

The table below details specific examples of these derivatization reactions on purine scaffolds.

| Reaction | Reagent(s) | Position(s) Functionalized | Product Type |

| Halogenation | N-Bromosuccinimide (NBS), Bromine. vulcanchem.com | C8 | 8-Bromopurine derivatives. |

| Halogenation | Pyridinium tribromide. researchgate.net | C8 | 8-Bromopurine derivatives, particularly for electron-rich purines. researchgate.net |

| Amination | Ethanolic ammonia, heat. rsc.org | C8 (from 8-chloro precursor) | 8-Aminopurine derivatives. rsc.org |

| Amination | Various amines, Et₃N, DMF. rsc.org | C6 (from 6-chloro precursor) | 6-Aminopurine (adenine) derivatives. rsc.org |

Redox Chemistry: Oxidation and Reduction Pathways

There is no specific information available in the surveyed literature regarding the oxidation or reduction pathways of this compound.

In general, substituted purines can undergo redox reactions, but the outcomes are highly dependent on the nature and position of the substituents and the reagents used. evitachem.com For example, other purine derivatives can be oxidized to form oxo derivatives or reduced to their dihydro forms. However, without experimental data, any discussion of potential oxidation or reduction products of this compound would be purely speculative.

Nucleophilic and Electrophilic Substitution Reactivity

Specific studies detailing the nucleophilic and electrophilic substitution reactivity of this compound are not available.

The reactivity of the purine core to substitution is significantly influenced by the electronic effects of its substituents. vulcanchem.comwur.nl For many purine systems, the C6 and C8 positions are common sites for nucleophilic substitution, especially if they bear a leaving group like a halogen. wur.nl Conversely, electrophilic substitution is less common but can occur at the C8 position in some purines. wur.nl The presence of electron-donating methyl groups at both the C6 and C8 positions would be expected to modulate the ring's electron density and, consequently, its reactivity profile compared to other purines, but specific examples and reaction conditions for this compound have not been reported.

Exploration of Reaction Mechanisms and Intermediates

Mechanistic Pathways of Syntheses

A validated, step-by-step synthetic mechanism for this compound is not described in the available literature. General synthetic routes for substituted purines often involve the construction of the bicyclic ring system from substituted pyrimidine or imidazole precursors. vulcanchem.comrsc.org A common approach is the Traube purine synthesis, which starts from a 4,5-diaminopyrimidine. A hypothetical synthesis for a related compound, 8-ethyl-2,6-dimethyl-1H-purine, involves the cyclization of an intermediate with an orthoester, a mechanism that proceeds through imine formation followed by ring closure. vulcanchem.com However, the specific precursors and mechanistic pathway for this compound remain undocumented.

Characterization of Reaction Intermediates

There is no available research that characterizes reaction intermediates in the synthesis or subsequent reactions of this compound. The study of reaction intermediates, which are often transient and highly reactive species, requires specialized analytical techniques applied to a specific, known reaction pathway. Without established synthetic routes for this compound, no such intermediates have been isolated or characterized.

Advanced Spectroscopic and Analytical Characterization of 6,8 Dimethyl 7h Purine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6,8-dimethyl-7H-purine is expected to show distinct signals for the protons of the two methyl groups and the C2 proton of the purine (B94841) ring. The chemical shifts of the methyl protons are influenced by their position on the purine ring. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, with the chemical shifts of the C6 and C8 carbons being particularly diagnostic of the substitution pattern.

In substituted purines, the chemical environment significantly affects the NMR shifts. researchgate.net Studies on various 2,6,8-substituted purines have shown that substituent effects on chemical shifts are approximately additive, allowing for the prediction of spectral features. researchgate.net The tautomerism between the N(7)H and N(9)H forms, common in purines, can also influence the observed chemical shifts, sometimes resulting in time-averaged signals at room temperature. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on general substituent effects in purine systems.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H2 | ~8.0-8.5 | - |

| C2 | - | ~152 |

| C4 | - | ~150 |

| C5 | - | ~117-120 |

| C6 | - | ~155 |

| C8 | - | ~140 |

| 6-CH₃ | ~2.5-2.7 | ~17-20 |

| 8-CH₃ | ~2.6-2.8 | ~15-18 |

Note: The exact chemical shifts can vary depending on the solvent and temperature.

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. For this compound, an HSQC spectrum would show correlations between the protons of each methyl group and their respective carbon atoms (6-CH₃ and C6; 8-CH₃ and C8), as well as between the H2 proton and the C2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which is key for assigning the positions of substituents. researchgate.net For this compound, the following correlations would be expected:

Protons of the 6-methyl group would show correlations to the C5 and C6 carbons.

Protons of the 8-methyl group would show correlations to the C4 and C8 carbons.

The H2 proton would show correlations to the C4 and C6 carbons.

These HMBC correlations provide definitive evidence for the placement of the methyl groups at positions C6 and C8. Furthermore, HMBC and HSQC experiments are instrumental in resolving the N7/N9 regiochemistry in substituted purines, as the chemical shift of the C5 carbon can be a key differentiator. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. acs.org This accuracy allows for the unambiguous determination of a compound's molecular formula. For this compound (C₇H₈N₄), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₈N₄ | [M+H]⁺ | 149.08217 |

The ability of HRMS to provide molecular formula information is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown purine derivatives in complex mixtures. acs.org

Tandem mass spectrometry (MS/MS), using techniques like Collision-Induced Dissociation (CID), is employed to fragment a selected ion (typically the molecular ion or protonated molecule) to generate characteristic product ions. The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation. The study of fragmentation pathways of purine-containing antiviral drugs reveals common cleavage patterns for the purine nucleus. biomedres.usbiomedres.us

For this compound, fragmentation would likely proceed through characteristic losses from the purine ring system. A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 149.08) could involve:

Loss of small neutral molecules such as HCN or CH₃CN.

Cleavage of the pyrimidine (B1678525) or imidazole (B134444) ring, a common feature in the fragmentation of purines. biomedres.us

Analysis of these fragmentation pathways helps to confirm the core structure and the nature of the substituents.

Vibrational Spectroscopy (Infrared, Raman)

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its structural components. Studies on related compounds like 6-(Dimethylamino)purine provide a basis for assigning these vibrational modes. researchgate.netnih.gov

Table 3: Predicted Major Vibrational Bands (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3100-3000 | C-H stretching (aromatic) | IR, Raman |

| 2980-2850 | C-H stretching (methyl groups) | IR, Raman |

| ~1650-1500 | C=C and C=N stretching (ring modes) | IR, Raman |

| ~1450 | CH₃ bending | IR |

| Below 1400 | Ring breathing and deformation modes | Raman |

Differences in the spectra of polymorphs can often be observed, which arise from different molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com Both FTIR and Raman are powerful, non-destructive techniques for characterizing the solid-state form of purine derivatives.

Identification of Key Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.comsci-hub.se For this compound, the IR spectrum provides a unique fingerprint, revealing the characteristic vibrational modes of its constituent bonds.

The purine ring system itself gives rise to a complex series of absorptions. The N-H stretching vibration of the imidazole ring is typically observed in the region of 3200-3500 cm⁻¹. sci-hub.se The C-H stretching vibrations of the two methyl groups at positions 6 and 8 are expected in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the purine ring itself can also appear around 3000-3100 cm⁻¹. vscht.cz

Stretching vibrations of the C=N and C=C bonds within the purine ring system are typically found in the 1400-1695 cm⁻¹ region. researchgate.net The specific frequencies of these bands are sensitive to the substitution pattern on the purine core. For instance, in related purine derivatives, C=N and C=C stretching bands have been identified, and shifts in their positions can indicate coordination with other molecules. researchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds, as well as the methyl group deformations, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group/Bond |

| N-H Stretch | 3200 - 3500 | Imidazole ring |

| C-H Stretch (aromatic) | 3000 - 3100 | Purine ring |

| C-H Stretch (aliphatic) | 2850 - 3000 | Methyl groups |

| C=N and C=C Stretch | 1400 - 1695 | Purine ring system |

| N-H Bend | 1590 - 1650 | Imidazole ring |

| C-H Bend | < 1500 | Methyl groups, Purine ring |

Electronic Spectroscopy (UV-Visible, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of molecules by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

The UV-Visible absorption spectrum of this compound is characterized by electronic transitions within the conjugated purine chromophore. The extended π-system of the purine ring, formed by the alternating single and double bonds, gives rise to π → π* transitions. researchgate.netlibretexts.org As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at longer wavelengths (a red shift). libretexts.orgyoutube.com

For purine derivatives, absorption maxima are typically observed in the UV region. For example, some purine derivatives exhibit absorption bands between 256 to 271 nm due to π → π* electronic transitions. researchgate.net The position and intensity of these absorption bands are influenced by the substituents on the purine ring and the solvent polarity. researchgate.net In this compound, the methyl groups, being weak electron-donating groups, are expected to cause a slight red shift in the absorption maxima compared to the unsubstituted purine. The absorption spectrum of purine itself and its derivatives can contain multiple electronic transitions. pnas.org

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Excitation of a π electron to an antibonding π orbital. Characteristic of conjugated systems. |

| n → π | > 250 | Excitation of a non-bonding electron (from N) to an antibonding π orbital. Often weaker than π → π* transitions. |

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent de-excitation processes determine its photophysical properties, including fluorescence. Many purine derivatives are known to be fluorescent, and their emission properties are highly sensitive to their structure and environment. scientific.netbeilstein-journals.org

The excited-state dynamics of purine derivatives can be complex, often involving rapid internal conversion and intersystem crossing to the triplet state. researchgate.net C6 functionalization, as in this compound, plays a significant role in modulating the rates of radiative (fluorescence) and non-radiative relaxation pathways. researchgate.net Some purine derivatives exhibit intramolecular charge transfer (ICT) character in their excited states, which can be influenced by solvent polarity. beilstein-journals.org The study of excited-state proton transfer (ESPT) is also relevant for many purine analogs, leading to phenomena like dual emission. mdpi.comresearchgate.net While the fluorescence quantum yield of the parent purine molecule is very low, substitutions can significantly enhance fluorescence. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the purine ring system and the geometry of the methyl substituents. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (N-H···N) and π-π stacking between the aromatic purine rings. These interactions are fundamental in determining the solid-state properties of the compound. Although a specific crystal structure for this compound was not found in the search results, studies on related purine derivatives, such as theobromine (B1682246) and caffeine, demonstrate the formation of hydrogen-bonded networks and π–π stacking interactions in the solid state. iucr.org

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of purine derivatives. researchgate.netnih.gov For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). jafs.com.pl

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. lucideon.com For many purine derivatives, including this compound, direct analysis by GC is challenging due to their low volatility and thermal instability. capes.gov.brresearchgate.net Consequently, a critical step in the GC analysis of such compounds is their conversion into more volatile and thermally stable derivatives through a process known as derivatization. capes.gov.brcreative-proteomics.com

The primary purpose of derivatization in this context is to replace active hydrogen atoms in functional groups (such as -NH and -OH) with non-polar, thermally stable groups, thereby increasing the compound's volatility. tcichemicals.com This process not only facilitates elution from the GC column but also often improves chromatographic peak shape and detection sensitivity. researchgate.net

Derivatization Strategies for Purines

A common and effective method for the derivatization of purines is silylation. tcichemicals.com This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (B98337) (TMS) derivative. These TMS derivatives are significantly more volatile and suitable for GC analysis. tcichemicals.com Several reagents are available for this purpose, each with specific reactivities and applications.

| Derivatization Reagent | Abbreviation | Common Applications and Characteristics |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A potent silylating agent, often used in pyridine (B92270). It reacts with a wide range of functional groups. tcichemicals.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More volatile than BSA, with by-products that are also highly volatile, minimizing interference on the chromatogram. It is particularly effective for amino acids and related compounds. tcichemicals.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating reagents like BSA or BSTFA to enhance the reaction rate and completeness. tcichemicals.com |

| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly effective for hydroxyl groups and hindered functional groups. tcichemicals.com |

| Ethyl Chloroformate | ECF | An alternative derivatizing agent used for the analysis of purine and pyrimidine bases. researchgate.net |

The selection of the appropriate derivatization reagent and reaction conditions (e.g., solvent, temperature, time) is crucial for achieving complete and reproducible derivatization of the target purine derivative. For instance, the analysis of purine and pyrimidine bases has been successfully carried out following pre-column derivatization with ethyl chloroformate. researchgate.net Similarly, trimethylsilylating reagents are widely used for the GC analysis of compounds with polar functional groups, such as those found in nucleic acids. tcichemicals.com

GC and GC-Mass Spectrometry (GC-MS) Analysis

Once derivatized, the volatile purine derivatives can be analyzed using Gas Chromatography, often coupled with a Mass Spectrometry (MS) detector. creative-proteomics.com GC-MS is a highly sensitive and specific technique that provides both chromatographic separation and mass spectral data, allowing for the definitive identification and quantification of the compounds. lucideon.comcreative-proteomics.com The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. taylorandfrancis.com As each component elutes from the column, it enters the mass spectrometer, which fragments the molecules and detects the resulting ions, producing a unique mass spectrum that serves as a molecular fingerprint for that compound. taylorandfrancis.com

This technique is particularly valuable for distinguishing between isomers of substituted purines, which may have very similar chemical properties but can be separated chromatographically. mdpi.com Research on adamantane-substituted purines, for example, utilized gas chromatography to determine the relative ratios of N7 and N9 isomers formed during synthesis. mdpi.com

The table below outlines representative GC-MS operating conditions that are typically employed for the analysis of derivatized purine metabolites. While specific conditions must be optimized for this compound and its derivatives, these parameters provide a general framework.

| Parameter | Typical Conditions | Purpose |

| GC Column | HP-5 (30 m × 0.32 mm id, 0.25 µm film thickness) or similar non-polar capillary column. researchgate.net | Separates compounds based on boiling point and polarity. The DB-5MS is also commonly used. nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). nih.gov | Transports the sample through the column. |

| Injector Temperature | 250 °C. nih.gov | Ensures rapid and complete vaporization of the sample. |

| Oven Temperature Program | Initial temp 60-90°C, ramped at 10-25°C/min to a final temp of 250-325°C. researchgate.netnih.gov | Creates a temperature gradient to elute compounds with a wide range of boiling points. |

| MS Detector | Electron Impact (EI) ionization at 70 eV. nih.gov | Fragments the analyte molecules to produce a characteristic and reproducible mass spectrum for identification. |

| MS Interface Temperature | 280 °C. researchgate.net | Prevents condensation of the analytes as they transfer from the GC to the MS. |

| Mass Scan Range | 35-500 amu. researchgate.net | Detects the mass-to-charge ratio of the fragment ions. |

By employing these methodologies, researchers can effectively separate, identify, and quantify this compound and its volatile derivatives, contributing to a comprehensive analytical characterization of these compounds. The combination of derivatization with GC-MS offers high sensitivity and specificity, making it an indispensable tool in metabolomics and the analysis of complex biological or synthetic mixtures containing substituted purines. creative-proteomics.commdpi.com

Theoretical and Computational Investigations of 6,8 Dimethyl 7h Purine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are powerful tools for elucidating the electronic structure and predicting the chemical behavior of molecules. These methods provide insights into molecular geometries, energies, and reactivity, which are crucial for understanding the properties of 6,8-dimethyl-7H-purine.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for determining the ground state geometry and electronic energy of molecules. For purine (B94841) derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for accurate geometry optimizations. researchgate.netresearchgate.net This process involves finding the minimum energy conformation of the molecule, which provides key information about bond lengths, bond angles, and dihedral angles. cnr.it

The geometry optimization of this compound would start with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the system. cnr.it The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gas phase. Frequency calculations are typically performed after optimization to confirm that the obtained structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net The total energy obtained from this calculation is a fundamental property used to assess the molecule's stability and to calculate other thermodynamic properties.

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. bohrium.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be located on the purine ring system, which is typical for purine derivatives. nih.gov The methyl groups at positions 6 and 8 are electron-donating and would likely raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted purine. The LUMO is also anticipated to be distributed over the purine ring system. nih.gov The precise energies and spatial distributions of these orbitals can be calculated using DFT. bohrium.com

Below is a representative table of FMO energies for similar purine derivatives, illustrating the typical range of values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Theophylline (B1681296) | -6.8 | -1.9 | 4.9 |

| 2,6-Diaminopurine | -6.1 | -1.0 | 5.1 |

| Guanine (B1146940) | -5.8 | -0.9 | 4.9 |

This table presents illustrative data based on typical values for related purine compounds to provide a comparative context.

Prediction of Reactivity and Reaction Pathways

The electronic structure of this compound, as determined by QM calculations, allows for the prediction of its reactivity towards electrophiles and nucleophiles. The purine ring itself is susceptible to both types of attack, and the positions of the methyl groups will modulate this reactivity. mdpi.com Generally, in purines, positions 2, 6, and 8 are susceptible to nucleophilic attack, while positions 3 and 7 are prone to electrophilic attack. mdpi.com

The presence of the electron-donating methyl group at C6 would likely decrease its susceptibility to nucleophilic attack compared to an unsubstituted purine. Conversely, the methyl group at C8 would also influence the reactivity at this position. Computational studies can map the electrostatic potential (ESP) of the molecule, where regions of negative potential indicate likely sites for electrophilic attack and positive regions suggest sites for nucleophilic attack.

Furthermore, theoretical calculations can be used to model reaction pathways and determine the activation energies for various potential reactions. For instance, the mechanism of alkylation or halogenation at different positions on the purine ring can be investigated by locating the transition state structures and calculating the energy barriers. researchgate.net

Tautomeric Equilibria and Energy Barriers

Purine and its derivatives can exist in different tautomeric forms, which can have significant implications for their biological activity and chemical reactivity. rsc.org For this compound, the primary tautomeric equilibrium to consider is between the 7H and 9H forms, where the hydrogen atom is located on the N7 or N9 nitrogen of the imidazole (B134444) ring, respectively. mdpi.com

The relative stability of these tautomers is influenced by factors such as the presence of substituents and the solvent environment. mdpi.com QM calculations can be used to determine the relative energies of the different tautomers and thus predict their equilibrium populations. iau.ir In the gas phase, the 9H tautomer of purine is generally more stable than the 7H tautomer. rsc.org However, in polar solvents, the energy difference between these tautomers can be small, leading to the coexistence of both forms. mdpi.com

Theoretical studies can also elucidate the energy barriers for the interconversion between tautomers. iau.ir This is often achieved by modeling the proton transfer process, either directly or assisted by solvent molecules, and calculating the energy of the transition state. iau.ir

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. arxiv.orgmdpi.com Global reactivity descriptors, which describe the reactivity of the molecule as a whole, include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. researchgate.net

Electrophilicity (ω): A measure of the energy stabilization when a system acquires additional electronic charge. It is defined as ω = μ² / (2η). researchgate.netarxiv.org

Local reactivity descriptors provide information about the reactivity of specific atomic sites within the molecule. These are often derived from Fukui functions, which indicate the change in electron density at a particular point when an electron is added to or removed from the molecule. arxiv.org These descriptors help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. arxiv.org

The following table provides hypothetical yet representative values for global reactivity descriptors for a purine derivative like this compound, based on data from related compounds.

| Descriptor | Symbol | Formula | Representative Value (eV) |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.35 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.45 |

| Electrophilicity | ω | μ² / (2η) | 3.86 |

This table presents illustrative data based on typical values for related purine compounds to provide a comparative context.

Molecular Dynamics (MD) Simulations

While QM calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with other molecules such as water or biological macromolecules. nih.gov

For this compound, MD simulations could be used to investigate its behavior in an aqueous solution, providing information on its hydration shell and dynamic conformations. More significantly, if this purine derivative is being considered for its potential to interact with a biological target, such as an enzyme or a receptor, MD simulations can be invaluable. nih.gov

In a typical MD simulation, the purine derivative would be placed in a simulation box with the target protein and explicit solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. nih.gov This allows for the study of the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.gov Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition. nih.gov

Conformational Analysis and Dynamic Behavior

Computational studies, such as those employing molecular mechanics and semiempirical methods, are utilized to explore the conformational space of purine derivatives. researchgate.net For instance, the conformational landscape of related purine analogues has been investigated using MMX force fields and PM3 methods to identify various local energy minima and the global minimum energy conformation. researchgate.net Such analyses reveal the flexibility and preferred three-dimensional structures of these molecules. The inherent rigidity of the purine backbone limits major conformational flexibility, though minor variations can be observed in different solvent environments.

The dynamic behavior of purine systems can also be studied. For example, temperature-dependent NMR spectra analysis has been used to understand ring-inversion processes in related heterocyclic compounds, providing insights into the energetic barriers between different conformations. researchgate.net These computational and experimental approaches are complementary, with theoretical calculations often corroborating and explaining the results obtained from techniques like NMR spectroscopy. researchgate.net

Solvent Effects on Molecular Structure

The surrounding solvent can significantly influence the stability and properties of purine tautomers. researchgate.netmdpi.com Computational methods like the polarizable continuum model (PCM) in conjunction with density functional theory (DFT) are employed to study these solvent effects across a wide range of dielectric constants. researchgate.net Research on aminopurines demonstrates that solvation can alter the electron-donating properties of substituents and the stability of different tautomeric forms. mdpi.com For example, in the gas phase, the N9H tautomer of purine is generally the most stable, but the presence of a solvent can shift this preference. researchgate.net

The nature of the solvent also affects the geometry and electronic properties of substituents on the purine ring. researchgate.net For instance, the electron-accepting properties of a nitro group on a purine ring are shown to be linearly dependent on the reciprocal of the solvent's dielectric constant, with solvation generally enhancing these properties. researchgate.net Similarly, for aminopurines, proximity interactions between the amino group and adjacent ring atoms are a primary determinant of how solvation impacts the group's electron-donating strength and geometry. mdpi.com The solubility of purine derivatives is influenced by factors such as the ability to form hydrogen bonds with polar solvents, temperature, and the pH of the solution. solubilityofthings.comsolubilityofthings.com

In Silico Drug Design and Molecular Docking

In silico techniques are pivotal in the rational design of new therapeutic agents. Molecular docking, a key component of this approach, predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. plos.orgddg-pharmfac.net

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations are used to predict the preferred orientation and conformation of a ligand within a biological target's binding site. plos.orgddg-pharmfac.net This method helps in understanding the interactions that stabilize the ligand-protein complex. For example, studies on purine derivatives have identified distinct binding modes within the nucleotide-binding site of proteins like HSP90. nih.gov These modes can differ in the orientation of substituents, which in turn affects the interactions with surrounding amino acid residues and water molecules. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the target protein, followed by docking simulations using software like AutoDock. humanjournals.com The results are then analyzed to identify the most favorable binding poses based on scoring functions that estimate the binding affinity. ddg-pharmfac.net Such predictions are crucial for the initial stages of drug discovery, allowing for the screening of large compound libraries and the selection of promising candidates for further experimental validation. researchgate.netresearchgate.net

Table 1: Example of Predicted Binding Affinities for Purine Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | Protein 1NG2 | -5.28 |

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | Protein 2DVV | -5.04 |

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | Protein 3CAF | -4.96 |

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | Protein 7OEX | -5.66 |

This table is illustrative and based on findings for a related purine derivative. bohrium.com

Elucidation of Molecular Recognition Mechanisms

Pharmacophore modeling, another computational technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. heteroletters.orgnih.gov These models provide a deeper understanding of the key features driving molecular recognition and can guide the design of new molecules with improved binding affinity and selectivity. heteroletters.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgingentaconnect.com

Deriving Predictive Models for Biological Effects (Molecular Mechanisms)

QSAR models aim to predict the biological activity of new or untested compounds based on their molecular descriptors. wikipedia.org These descriptors can be physicochemical properties or theoretical parameters derived from the molecular structure. wikipedia.org The process involves several steps: generating molecular descriptors, selecting the most relevant ones, creating a statistical model (e.g., using multiple linear regression), and validating the model's predictive power. toxicology.orgnih.gov

A validated QSAR model can provide insights into the molecular mechanisms underlying the observed biological effects. toxicology.org For example, a QSAR study on anti-tuberculosis agents identified the importance of electronic parameters at specific carbon atoms for their inhibitory activity, leading to a predictive equation. nih.gov

Pharmacophore modeling complements QSAR by providing a 3D representation of the key interaction points. nih.gov By aligning a set of active molecules, a common pharmacophore can be generated, which represents the crucial features for biological activity. heteroletters.org This approach, known as pharmacophore-similarity-based QSAR (PS-QSAR), can assist in designing new compounds by ensuring they possess the necessary features for interacting with the biological target. wikipedia.org These predictive models are valuable tools in drug discovery, helping to prioritize the synthesis and testing of new compounds and to understand the structural requirements for a desired biological response. ddg-pharmfac.net

Understanding the Impact of Structural Modifications on Interaction Potentials

Theoretical and computational studies are crucial for understanding how modifications to the this compound scaffold can influence its interactions with biological targets. By altering substituents on the purine core, researchers can modulate the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby fine-tuning its interaction potentials.

Computational models, such as Density Functional Theory (DFT) and molecular dynamics simulations, allow for the prediction of how structural changes will affect binding affinities and molecular geometries. nih.gov These investigations often focus on key positions of the purine ring, including the C2, C6, and C8 positions, as well as the nitrogen atoms at N7 and N9. wur.nlrsc.org

The introduction of different functional groups can lead to significant changes in a compound's interaction profile. For instance, the position of a methyl group on the purine ring is known to influence its metabolic fate; methylation on a ring nitrogen typically results in the compound being excreted unchanged, whereas methylation on an exocyclic amino group allows for the core to be metabolized. utah.edu The orientation of a methyl group can also have energetic consequences. In studies on N6-methyladenosine, the syn configuration was found to be more energetically favorable than the anti configuration by approximately 2.05 ± 0.15 kcal/mol due to reduced steric clash with the purine ring. acs.org

Modifications at the C6 and C8 positions, where the methyl groups are located in the parent compound, are of particular interest. Replacing or functionalizing these groups can alter the molecule's ability to fit into binding pockets and form key interactions. For example, in a series of 6,7-disubstituted 7H-purine analogues designed as kinase inhibitors, modifications on a terminal pyridine (B92270) ring attached to the C6 position significantly influenced inhibitory activity against EGFR and HER2. indexcopernicus.com

The following tables present data from computational and experimental studies on various purine derivatives, illustrating the impact of structural modifications on biological activity and binding interactions. While not exclusively focused on this compound, these findings provide a framework for predicting how similar changes to its structure would alter its interaction potentials.

Table 1: Inhibitory Activity of 6,7-Disubstituted 7H-Purine Analogues

This table shows the in-vitro inhibitory concentration (IC50) values for selected purine analogues against EGFR and HER2 tyrosine kinases. The data demonstrates how substitutions on the purine scaffold can create potent dual inhibitors. indexcopernicus.com

| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) |

| 8e | 0.021 ± 0.007 | 0.019 ± 0.009 |

| Lapatinib (Control) | 0.019 ± 0.007 | 0.016 ± 0.003 |

Table 2: Hsp90α Inhibitory Activity of N7/N9-Substituted Purines

This table displays the IC50 values for various purine derivatives targeting the Hsp90α protein. The data highlights how different ring structures substituted on the purine core affect inhibitory potency. mdpi.com

| Compound | Substitution Moiety | Hsp90α IC50 (µM) |

| 6b | Isoxazole | 1.76 |

| 6c | Isoxazole | 0.203 |

| 14 | 4-Methylbenzyl | 1.00 |

Table 3: Binding Affinities of a 1,3-Dimethyl-Purine Derivative

The following data shows the calculated binding affinities of 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione with various proteins, as determined by molecular docking studies. This illustrates how a single compound can have different interaction potentials depending on the target protein's structure. bohrium.com

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

| 1NG2 | -5.28 |

| 2DVV | -5.04 |

| 3CAF | -4.96 |

| 7OEX | -5.66 |

These studies collectively underscore the principle that even minor structural modifications to the purine skeleton can profoundly impact interaction potentials. The size, polarity, and hydrogen-bonding capacity of substituents at the C6 and C8 positions are critical determinants of a molecule's biological activity. nih.gov For this compound, theoretical investigations suggest that replacing the methyl groups with other functional groups could strategically enhance or diminish its affinity for specific biological targets by altering van der Waals forces, electrostatic interactions, and hydrogen-bonding networks.

Biological Interactions and Mechanistic Research on 6,8 Dimethyl 7h Purine

Molecular Target Identification and Characterization

The biological effects of 6,8-dimethyl-7H-purine and its derivatives are rooted in their ability to interact with specific molecular targets. Research has focused on identifying these targets and characterizing the nature of the interactions, which are crucial for understanding their mechanism of action.

Interaction with Enzymes Involved in Purine (B94841) Metabolism

Purine analogues, by their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940), can interfere with the enzymes that govern purine metabolism. rsc.org This interference can disrupt the synthesis, degradation, and interconversion of purine nucleotides, which are vital for cellular energy and as precursors for DNA and RNA. wikipedia.org For instance, 6-thioguanine, a related purine analogue, alters its hydrogen bonding capabilities due to the sulfur substitution, enhancing its affinity for certain enzymes and disrupting normal purine synthesis. scbt.com Similarly, 6-methylmercaptopurine (B131649) riboside interacts with ribonucleotide reductase, which can alter nucleotide pool dynamics. scbt.com While direct studies on this compound's interaction with the full spectrum of purine metabolic enzymes are not extensively detailed in the provided results, its structural similarity suggests a potential to act as a competitive inhibitor for enzymes that recognize adenine or guanine.

Binding Affinity and Modulatory Effects on Receptors (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, a class of G protein-coupled receptors, are key targets for purine-based compounds. Theophylline (B1681296) (1,3-dimethylxanthine), a structurally related dimethylated purine, is known to bind to adenosine receptors. ucsd.edu The affinity of purine derivatives for adenosine receptors is highly dependent on the substitutions on the purine ring. nih.govnih.gov For example, N6-substitutions on adenosine analogues can significantly influence their affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). nih.govd-nb.info While specific binding data for this compound on adenosine receptors is not explicitly available in the search results, the known interactions of similar dimethylated purines like 1,3-dimethyl-8-phenylxanthine suggest that the dimethyl substitution pattern is a critical determinant of receptor affinity. scbt.com

Investigation of Kinase Inhibition Mechanisms (e.g., Multi-kinase, Aurora Kinase, PI3Kγ)

A significant area of research for purine analogues is their role as kinase inhibitors. acs.org Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.

Multi-kinase Inhibition: Derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been designed and synthesized as multi-kinase inhibitors, targeting enzymes such as PI3Kα, B-Raf, EGFR, and VEGFR-2. nih.govresearchgate.net These compounds have shown promising in vitro anticancer activity, and their effectiveness is linked to their ability to inhibit multiple key signaling kinases simultaneously. nih.govresearchgate.net

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their inhibition is a therapeutic strategy in oncology. nih.gov Purine-based compounds have been identified as inhibitors of Aurora kinases. For example, reversine, a purine derivative, inhibits Aurora A and B, leading to failed cytokinesis. nih.gov Furthermore, theoretical studies have explored the potential of other dimethyl-purine derivatives as Aurora kinase inhibitors. heteroletters.org Optimization of imidazo[4,5-b]pyridine-based purine series has led to potent dual inhibitors of Aurora and FLT3 kinases. nih.gov

PI3Kγ Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a major focus in cancer therapy. nih.gov The PI3K family has several isoforms, and isoform-specific inhibitors are sought to minimize off-target effects. mdpi.com Derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been investigated as inhibitors of PI3Kα. nih.govresearchgate.net Additionally, theoretical studies suggest that certain purine derivatives could act as inhibitors of PI3Kγ. heteroletters.org The development of purine-based inhibitors targeting specific PI3K isoforms like PI3Kγ is an active area of research. mdpi.commedchemexpress.com

Table 1: Investigated Kinase Targets of Purine Derivatives

| Kinase Target | Type of Inhibition | Investigated Purine Derivatives | Key Findings |

|---|---|---|---|

| Multi-kinase | PI3Kα, B-Raf, EGFR, VEGFR-2 | 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives | Showed promising in vitro anticancer activity through inhibition of multiple oncogenic kinases. nih.govresearchgate.net |

| Aurora Kinase | Aurora A and B | Reversine (a purine derivative), imidazo[4,5-b]pyridine-based purines | Induces failure in cytokinesis; potent dual inhibition of Aurora and FLT3 kinases. nih.govnih.gov |

| PI3Kγ | PI3Kγ (Phosphoinositide 3-kinase gamma) | Derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, other purine derivatives | Theoretical and experimental studies suggest potential for selective inhibition. nih.govresearchgate.netheteroletters.org |

Role as a Purine Analogue in Biochemical Pathways

As a purine analogue, this compound has the potential to interfere with fundamental biochemical pathways that rely on natural purines.

Interference with Nucleotide Synthesis and Interconversion

The biosynthesis of purine nucleotides is a complex process that can be inhibited by purine analogues. wikipedia.org By mimicking endogenous purines, these compounds can act as feedback inhibitors of key enzymes in the de novo and salvage pathways of nucleotide synthesis. asm.org For example, compounds that inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in guanine nucleotide synthesis, can lead to a depletion of the guanosine (B1672433) nucleotide pool. asm.org The structural similarity of this compound to natural purines suggests it could interfere with nucleotide synthesis, although specific studies on this compound's direct effects are limited in the provided search results.

Modulation of DNA and RNA Related Processes

The integrity of DNA and RNA synthesis and function is critically dependent on the availability and correct incorporation of purine nucleotides. Purine analogues can be mistakenly incorporated into these nucleic acids, leading to non-functional molecules and halting replication or transcription. wikipedia.org Furthermore, modifications to RNA, such as N6-methyladenosine (m6A), play a crucial role in regulating RNA metabolism, including splicing, nuclear export, and translation. nih.govthno.org Purine analogues could potentially interfere with the enzymes that write, read, or erase these modifications, thereby disrupting gene expression at the post-transcriptional level. The presence of methyl groups on this compound makes it a candidate for interacting with the machinery that recognizes methylated purines in nucleic acids.

Cellular Pathway Modulation Studies (Non-Clinical Context)

Derivatives of purine, a class of molecules that includes this compound, have been a focus of research for their potential to interfere with cellular processes that drive tumor growth and proliferation. The fundamental structure of purines allows them to interact with nucleic acid synthesis, a critical process for cell replication. Some purine derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting the cell cycle.

For instance, 6-(Dimethylamino)purine, a related purine derivative, acts as a serine-threonine protein kinase inhibitor. medchemexpress.com It has been observed to cause the downregulation of genes associated with cell proliferation and cell cycle progression, such as proliferating cell nuclear antigen (PCNA), insulin-like growth factor 1 (IGF-1), and serine protease inhibitor 2. medchemexpress.com This compound can also induce apoptosis in lymphoma cells. medchemexpress.com The mechanism often involves the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and division. medchemexpress.comevitachem.com

Studies on various purine analogs have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the liver, melanoma, breast, and lung. rsc.org For example, certain 6,8-disubstituted purine derivatives have shown significant cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. rsc.org Some purine compounds have been found to inhibit the EGFR pathway by reducing the phosphorylation of key signaling proteins like EGFR, Akt, and MAPK. rsc.org Furthermore, analysis of the cell cycle has revealed that some purine derivatives can cause cell cycle arrest, particularly in the S phase, and promote both early and late-stage apoptosis in cancer cells. rsc.org

Table 1: Influence of Purine Derivatives on Cellular Proliferation Pathways

| Compound/Derivative | Mechanism of Action | Affected Pathways/Molecules | Observed Effect |

| General Purine Derivatives | Interference with nucleic acid synthesis. | DNA Synthesis. | Inhibition of cancer cell replication. |

| 6-(Dimethylamino)purine | Serine-threonine protein kinase inhibitor. medchemexpress.com | PCNA, IGF-1, Serine Protease Inhibitor 2. medchemexpress.com | Downregulation of proliferation-related genes, induction of apoptosis. medchemexpress.com |

| 6,8-disubstituted purines | Not specified. | Not specified. | High cytotoxic activity against hepatocellular carcinoma cell lines. rsc.org |

| 2,8,9-trisubstituted purine | Inhibition of EGFR pathway. rsc.org | p-EGFR, p-Akt, p-MAPK. rsc.org | Downregulation of signaling proteins, induction of apoptosis, and S-phase cell cycle arrest. rsc.org |

| General Purine Derivatives | Disruption of the cell cycle. | Cell cycle checkpoints. | Inhibition of cancer cell line growth. |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. mdpi.com ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. nih.govejmanager.com Antioxidants can mitigate this damage by acting as free radical scavengers, directly reacting with free radicals to produce less reactive species. scielo.org.mx

While direct studies on the radical scavenging properties of this compound are not extensively detailed in the provided search results, the broader class of purine and xanthine (B1682287) derivatives has been investigated for their antioxidant potential. Xanthines, which are purine derivatives, can act as competitive nonselective phosphodiesterase inhibitors. wikipedia.org This action can lead to an increase in intracellular cAMP, activation of PKA, and inhibition of TNF-α and leukotriene synthesis, which in turn reduces inflammation and innate immunity. wikipedia.org

The hydroxyl radical (•OH) is a particularly damaging ROS, responsible for a significant portion of tissue damage from ionizing radiation and oxidative damage to DNA. scielo.org.mxfrontiersin.org Damage to DNA by ROS can lead to modifications such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative stress. nih.govfrontiersin.org Antioxidants can prevent the formation of ROS through various mechanisms, including the sequestration of metal ions like iron and copper, which can catalyze the formation of free radicals. ejmanager.com

Table 2: General Mechanisms of Antioxidant Action Relevant to Purine Derivatives

| Mechanism | Description | Relevance |

| Radical Scavenging | Direct reaction with free radicals to form less reactive species. scielo.org.mx | A primary mode of action for many antioxidants to neutralize ROS. |

| Metal Ion Chelation | Sequestration of redox-active metal ions (e.g., iron, copper) to prevent their participation in ROS-generating reactions like the Fenton reaction. ejmanager.comscielo.org.mx | An indirect antioxidant mechanism that prevents the formation of highly reactive hydroxyl radicals. |

| Enzyme Inhibition | Inhibition of enzymes that produce ROS. ejmanager.com | Reduces the overall load of ROS in the system. |

| Modulation of Inflammatory Pathways | Inhibition of pro-inflammatory mediators like TNF-α. wikipedia.org | Inflammation is closely linked to oxidative stress; reducing inflammation can decrease ROS production. |

Purine and pyrimidine (B1678525) derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. rsc.org These mediators include prostaglandins (B1171923) (like PGE2), nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines. rsc.org

Xanthine derivatives, a class of purines, can modulate the release of inflammatory mediators and the function of immune cells. Their anti-inflammatory action is often attributed to the inhibition of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are second messengers that mediate smooth muscle relaxation and can influence inflammatory responses. Specifically, some xanthines inhibit the synthesis of TNF-α and leukotrienes, which are potent pro-inflammatory molecules. wikipedia.org

The NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression, including cytokines like interleukin-1 (IL-1), IL-12, and tumor necrosis factor-alpha (TNF-α). rsc.org Inhibition of this pathway is a key target for developing new anti-inflammatory agents. rsc.org

Investigation of Metal Ion Coordination within Biological Systems

Purine derivatives possess the ability to form complexes with various metal ions, a property that is significant in both medicine and the development of metal ion sensors. mdpi.com The nitrogen atoms within the purine ring system, particularly N7, are often primary sites for metal ion coordination. mdpi.comcdnsciencepub.comscielo.org.mx For instance, cisplatin, a well-known anticancer drug, functions by binding to the N7 position of guanine bases in DNA. mdpi.com

Studies on various purine derivatives have demonstrated complex formation with a range of biologically relevant metal ions, including Mn²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, and Cu²⁺. mdpi.com It is often proposed that these complexes form in a 1:1 ratio, with the metal coordinating to the N7 of the purine and a substituent at the C6 position. mdpi.com The stability of these metal complexes can vary significantly depending on the specific purine derivative and the metal ion. For example, the formation constant (logK) for the complex between 6-aminopurine and Cu²⁺ is 8.94. mdpi.com

The coordination of metal ions can be influenced by the presence of other ligands and the surrounding environment. In some cases, carbonyl groups adjacent to the metal-binding nitrogen atom can participate in "indirect chelation" by forming hydrogen bonds with other ligands in the coordination sphere. cdnsciencepub.com In other instances, direct metal-carbonyl interaction has been observed. cdnsciencepub.com

Table 3: Metal Ion Coordination with Purine Derivatives

| Purine Derivative | Metal Ion(s) | Coordination Site(s) | Formation Constant (logK) |

| 6-aminopurine, 6-chloro-purine, 6-hydroxypurine, 6-mercaptopurine | Mn²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺ | N7 and C6 substituent mdpi.com | Not specified for all |

| 6-aminopurine | Cu²⁺ | N7 and amino group at C6 mdpi.com | 8.94 mdpi.com |

| Theophyllinate (1,3-dimethylxanthine anion) | Cd²⁺ | N7 cdnsciencepub.com | Not specified |

| Guanine (in DNA) | Pt²⁺ (from cisplatin) | N7 mdpi.comscielo.org.mx | Not specified |

The interaction of purine derivatives with metal ions has significant implications for their potential interactions with metalloproteins. Metalloproteins are proteins that contain a metal ion cofactor, and they play crucial roles in a vast array of biological processes, including enzymatic catalysis, transport, and signal transduction. mdpi.comnih.gov Approximately 30% of all enzymes are metalloenzymes. mdpi.com

The ability of purine derivatives to chelate metal ions suggests they could potentially interact with the metal centers of metalloproteins. nih.gov This interaction could either inhibit the enzyme's activity by displacing the native substrate or other essential ligands, or it could alter the protein's structure and function. nih.gov For example, many inhibitors of zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs), work by binding to the active site zinc ion in a chelating fashion. nih.gov This binding can change the coordination geometry of the metal ion and block the active site. nih.gov

Given that the N7 position of purines is a common metal-binding site, it is conceivable that this compound could interact with metalloproteins that have accessible metal cofactors. scielo.org.mx Such interactions could modulate the activity of these proteins, leading to various biological effects. However, specific studies detailing the interaction of this compound with metalloproteins were not found in the provided search results.

Emerging Research Directions and Future Perspectives for 6,8 Dimethyl 7h Purine

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of purine (B94841) derivatives can be challenging due to the electronic asymmetry and tautomeric nature of the purine ring. smolecule.com However, recent advancements are paving the way for the creation of more complex and functionally diverse derivatives of 6,8-dimethyl-7H-purine.

Historically, methods like the Traube purine synthesis, which involves the cyclization of pyrimidine (B1678525) derivatives, have been employed. smolecule.com Contemporary strategies offer greater precision and versatility. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for introducing aryl groups onto the purine scaffold. avcr.cz Other modern techniques include metal-free arylation and the use of Grignard reagents to add various substituents. smolecule.com